(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC0548799
Molecular Formula: C24H22FN5O2
Molecular Weight: 431.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22FN5O2 |
|---|---|
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1 |
| Standard InChI Key | LYHNSWOZRDSWLX-MRXNPFEDSA-N |
| Isomeric SMILES | CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO |
| SMILES | CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO |
| Appearance | white solid powder |
Introduction
Chemical Structure and Properties
Basic Physicochemical Properties
The compound (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one possesses a complex molecular structure featuring multiple heterocyclic rings and functional groups. As a research compound, it exhibits specific physicochemical properties that are crucial for understanding its behavior in biological systems and its potential pharmaceutical applications.
Table 1: Physicochemical Properties of (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN5O2 |
| Molecular Weight | 431.5 g/mol |
| Physical Appearance | White solid powder |
| Purity | >98% (for research grade) |
| Shelf Life | >2 years (when stored properly) |
| Solubility | Soluble in DMSO, insoluble in water |
| Storage Recommendations | Dry, dark conditions at 0-4°C (short term) or -20°C (long term) |
The compound's limited water solubility but good solubility in DMSO is consistent with its complex heterocyclic structure, which contains both polar and non-polar regions. These solubility characteristics have important implications for its formulation and administration in potential therapeutic applications.
Structural Identifiers
For precise identification and characterization, this compound can be referenced using several standardized chemical notation systems:
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IUPAC Name: 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one
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Standard InChI: InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1
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Standard InChIKey: LYHNSWOZRDSWLX-MRXNPFEDSA-N
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Isomeric SMILES: CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC@HCO
Pyrazolo[1,5-a]pyrimidine Scaffold and Significance
Importance in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, which forms the core of this compound, represents an important structural motif in medicinal chemistry. This fused heterocyclic system is a rigid, planar N-heterocyclic structure that combines both pyrazole and pyrimidine rings . The significance of this scaffold extends beyond its structural characteristics to its diverse biological activities and potential therapeutic applications.
Pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention in the pharmaceutical industry due to their biological versatility. These compounds form an "enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry" and have also gained recognition in material science for their photophysical properties . The scaffold's significance is evident from the numerous research efforts dedicated to developing different synthesis pathways and exploring post-functionalization strategies to enhance structural diversity.
Bioactive Compounds with Pyrazolo[1,5-a]pyrimidine Core
The biocompatibility and favorable toxicity profiles of pyrazolo[1,5-a]pyrimidine derivatives have led to the development of several commercial pharmaceutical products. Some notable examples include Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin . These commercial molecules demonstrate the practical significance of this scaffold in drug development and its potential for addressing various therapeutic needs.
The pyrazolo[1,5-a]pyrimidine core structure is particularly valued for its ability to serve as a privileged scaffold for combinatorial library design in drug discovery. Its synthetic versatility permits structural modifications throughout its periphery, enabling researchers to fine-tune properties and biological activities . This flexibility has been instrumental in developing compounds with selective protein inhibitory properties, anticancer activities, and psychopharmacological effects, among others.
Structure-Activity Relationships and Molecular Interactions
Key Structural Elements Affecting Activity
Several structural features of (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one are likely to influence its biological activity and target selectivity:
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The R-configuration at the 6-position of the tetrahydropyrazolo[1,5-a]pyrimidine ring likely creates a specific three-dimensional arrangement that optimizes interactions with biological targets.
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The hydroxymethyl group at the 6-position provides a potential hydrogen bond donor/acceptor site, which may be crucial for interactions with target proteins.
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The 4-fluorophenyl group can enhance binding affinity through π-π stacking interactions with aromatic amino acid residues in target proteins while also potentially improving metabolic stability.
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The pyridazin-3(2H)-one moiety contains a carbonyl group that can serve as a hydrogen bond acceptor, potentially contributing to specific interactions with biological targets.
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The o-tolyl group likely influences binding selectivity through steric and hydrophobic interactions within binding pockets of target proteins.
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